molecular formula C17H20FNO4S B2585428 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351621-81-2

4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2585428
M. Wt: 353.41
InChI Key: NRXPCFQWCWMTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H20FNO4S and a molecular weight of 353.411. This product is intended for research use only1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, the molecular formula C17H20FNO4S suggests that it contains 17 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom1.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. However, related compounds undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results.


Scientific Research Applications

Potential in Cardiovascular Therapies

Studies have indicated the potential of certain benzenesulfonamide derivatives in cardiovascular therapies, particularly in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. For instance, endothelin (ET) receptor antagonists, such as bosentan (a benzenesulfonamide derivative), have shown effectiveness in preventing delayed cerebral vasospasm caused by subarachnoid hemorrhage (SAH) through oral administration. This suggests that similar compounds, including 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, could be explored for their efficacy in such conditions, potentially offering new avenues for treatment (Zuccarello et al., 1996).

Anticancer and Enzyme Inhibition

Benzenesulfonamide derivatives have been synthesized and tested for their cytotoxic activities and potential as enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors. These compounds have demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, some benzenesulfonamide derivatives have shown strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in cancer therapy and enzyme inhibition research (Gul et al., 2016).

Neuroprotective and Cognitive Enhancing Properties

Certain sulfonamide compounds have been investigated for their neuroprotective and cognitive-enhancing properties, particularly in the context of aging and neurodegenerative diseases. For example, compounds like SB-399885, a sulfonamide derivative, have shown high affinity for receptors involved in cognitive processes and have demonstrated the ability to reverse age-dependent deficits in spatial learning and memory. This highlights the potential of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide in similar neuropharmacological applications (Hirst et al., 2006).

Antimicrobial Activities

Research into benzenesulfonamide derivatives has also extended into antimicrobial activities, with certain compounds being synthesized and evaluated for their efficacy against various microbial strains. These studies aim to identify novel agents that can effectively combat microbial resistance, thereby contributing to the development of new antimicrobial therapies (Kumar et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, the compound is available for research use1, suggesting that it may be of interest in scientific studies or potential applications.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-3-23-16-10-9-14(11-15(16)18)24(21,22)19-12-17(2,20)13-7-5-4-6-8-13/h4-11,19-20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXPCFQWCWMTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

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